Subecholine

Overview

Description

Subecholine is a neuromuscular blocking agent belonging to the class of dicarboxylic acid amino esters. It exerts its pharmacological effects by inhibiting neuromuscular conduction, primarily through interactions with cholinesterases. Evidence from preclinical studies demonstrates that this compound’s blocking action is potentiated by cholinesterase inhibitors such as armine or GT-165 (a thiophosphate derivative), which amplify its neuromuscular effects by up to 100-fold . This compound derivatives, such as its propyl-substituted analogue, exhibit distinct pharmacological profiles. For example, the propyl analogue lacks pressor (blood pressure-elevating) activity and achieves neuromuscular blockade at significantly lower doses (0.1–0.2 γ/kg) under cholinesterase inhibition . These properties highlight this compound’s role as a template for developing structurally related compounds with optimized therapeutic indices.

Scientific Research Applications

Pharmacological Applications

1.1 Neuromuscular Blockade

Subecholine is often used in studies related to neuromuscular transmission. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction. Research indicates that this compound can effectively block neuromuscular transmission, making it useful in developing anesthetics and muscle relaxants for surgical procedures .

1.2 Protective Effects on Embryos

Studies have demonstrated that this compound exhibits protective effects on early embryos, particularly in sea urchins. In experimental setups, it was shown to protect embryos from lethal doses of ionomycin and other agents by acting on nicotinic receptors. This suggests potential applications in developmental biology and toxicology, where understanding receptor interactions is critical .

Toxicological Studies

2.1 Impact on Ion Channel Function

Research has highlighted the role of this compound in modulating ion channel activity within cells. By acting on nicotinic acetylcholine receptors, it influences calcium signaling pathways, which are vital for various cellular functions. This modulation can be significant in understanding toxicological impacts of environmental toxins and drugs .

2.2 Experimental Models for Neurotoxicity

This compound serves as a tool for modeling neurotoxic effects in laboratory settings. Its ability to mimic or block the action of acetylcholine allows researchers to study the pathways involved in neurotoxicity and the protective mechanisms that may be activated in response to toxic agents .

Case Studies

Mechanistic Insights

4.1 Interaction with Nicotinic Receptors

This compound’s dual role as an antagonist and agonist at different concentrations highlights its complex interaction with nicotinic acetylcholine receptors. At lower concentrations, it may act as an agonist stimulating receptor activity, while at higher concentrations, it inhibits receptor function . This property is particularly useful for dissecting receptor-mediated pathways in both pharmacological and toxicological contexts.

4.2 Calcium Signaling Modulation

The compound's influence on calcium signaling through nicotinic receptors is crucial for understanding its broader implications in cell signaling and neurobiology. Research indicates that this compound can alter calcium influx in response to various stimuli, which may have implications for neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Criteria for Comparison with Analogous Compounds

The comparison of Subecholine with similar compounds is structured around three key criteria:

Structural Similarity : Analyzed via 2D/3D molecular features (e.g., substituents, scaffold) .

Pharmacological Effects : Efficacy, dose requirements, and side-effect profiles (e.g., pressor action).

Biochemical Interactions : Sensitivity to cholinesterase inhibitors/reactivators (e.g., armine, dipyroxime).

Comparative Analysis of this compound and Analogues

Structural and Functional Comparison

Key Compounds:

This compound : Contains methyl radicals at nitrogen atoms.

Propyl-Substituted Analogue : Features single propyl radicals at each nitrogen atom.

Structural Insights :

- The propyl analogue’s lack of pressor action correlates with its substituent size, suggesting steric or electronic modulation of off-target receptors .

- Both compounds share a dicarboxylic ester core, critical for cholinesterase interaction .

Pharmacological and Mechanistic Differences

Potency : The propyl analogue achieves neuromuscular blockade at doses 100–1,000 times lower than this compound under cholinesterase inhibition, indicating enhanced target affinity or metabolic stability .

Side Effects : this compound’s pressor action limits its clinical utility in hypertensive patients, whereas the propyl analogue avoids this issue .

Reversibility : Both compounds’ effects are reversible by dipyroxime (2–5 mg/kg), a cholinesterase reactivator, confirming their dependence on enzyme activity .

Broader Context of Chemical Similarity Assessment

PubChem’s “Similar Compounds” and “Similar Conformers” tools provide frameworks for identifying structural analogues . For this compound, 2D similarity searches would prioritize compounds with shared ester scaffolds, while 3D approaches might highlight shape-based mimics with divergent substituents.

Properties

CAS No. |

3810-71-7 |

|---|---|

Molecular Formula |

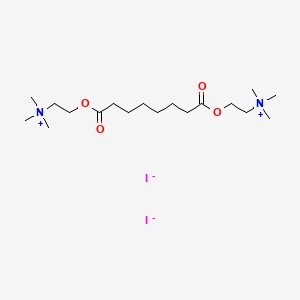

C18H38I2N2O4 |

Molecular Weight |

600.3 g/mol |

IUPAC Name |

trimethyl-[2-[8-oxo-8-[2-(trimethylazaniumyl)ethoxy]octanoyl]oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C18H38N2O4.2HI/c1-19(2,3)13-15-23-17(21)11-9-7-8-10-12-18(22)24-16-14-20(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

NLKOQMGXIGBXQR-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCCCCCC(=O)OCC[N+](C)(C)C.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

is-(2-trimethylaminoethyl)suberate diiodide corconium subecholine suberyldicholine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.